Neokestose: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
Neokestose: A Technical Guide to its Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neokestose, a naturally occurring trisaccharide, is gaining significant attention within the scientific community for its potential applications in the food, pharmaceutical, and biotechnology sectors. As a member of the fructooligosaccharide (FOS) family, it exhibits notable prebiotic properties, contributing to gut health by selectively stimulating the growth of beneficial bacteria. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of neokestose. Detailed experimental protocols for its enzymatic synthesis, purification, and characterization are presented, alongside a summary of its impact on microbial ecosystems. This document aims to serve as a comprehensive resource for researchers and professionals involved in the study and application of novel carbohydrates.
Chemical Structure and Isomerism
Neokestose is a non-reducing trisaccharide with the molecular formula C₁₈H₃₂O₁₆ and a molecular weight of approximately 504.4 g/mol .[1] It is composed of three monosaccharide units: two fructose (B13574) molecules and one glucose molecule.
The defining structural feature of neokestose is the unique glycosidic linkage. It consists of a sucrose (B13894) molecule (a disaccharide of glucose and fructose linked via an α-1,2-glycosidic bond) to which a second fructose molecule is attached to the C-6 hydroxyl group of the glucose residue through a β-(2→6) glycosidic bond.[2] This distinguishes it from its isomers, 1-kestose (B104855) and 6-kestose, where the additional fructose unit is linked to the fructose residue of sucrose.
Isomeric Forms:
-
1-Kestose: The fructose unit is linked to the C-1 position of the fructose residue of sucrose via a β-(2→1) bond.
-
6-Kestose: The fructose unit is linked to the C-6 position of the fructose residue of sucrose via a β-(2→6) bond.
-
Neokestose: The fructose unit is linked to the C-6 position of the glucose residue of sucrose via a β-(2→6) bond.
Physicochemical Properties
The distinct structural arrangement of neokestose confers specific physicochemical properties that are crucial for its biological function and industrial applications. Compared to other FOS, neokestose is reported to have superior heat and chemical stability.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₂O₁₆ | [1] |
| Molecular Weight | 504.4 g/mol | [1] |
| Melting Point | Data not readily available in experimental form. | |
| Boiling Point | Predicted: 902.9 ± 65.0 °C | |
| Density | Predicted: 1.82 ± 0.1 g/cm³ | |
| Specific Optical Rotation | Data not readily available in experimental form. | |
| Solubility | Soluble in water. Quantitative data not readily available. |
Experimental Protocols
Enzymatic Synthesis of Neokestose
The primary method for neokestose synthesis is through the enzymatic activity of fructosyltransferases (FTases). These enzymes catalyze the transfer of a fructosyl group from a donor substrate, typically sucrose, to an acceptor molecule. 6G-fructosyltransferases (6G-FFT) are specifically involved in the synthesis of neokestose.[3][4]
Materials:
-
Sucrose (substrate)
-
Fructosyltransferase (e.g., from Aspergillus species or other microbial sources)[5]
-
Sodium acetate (B1210297) buffer (pH 5.5)
-
Reaction vessel with temperature and pH control
-
Water bath or incubator
Protocol:
-
Prepare a concentrated solution of sucrose (e.g., 50-60% w/v) in sodium acetate buffer.
-
Equilibrate the sucrose solution to the optimal temperature for the chosen fructosyltransferase (typically 50-60°C).[5]
-
Add the fructosyltransferase enzyme to the sucrose solution. The enzyme-to-substrate ratio should be optimized for efficient conversion and minimal byproduct formation.
-
Maintain the reaction mixture at the optimal temperature and pH for a predetermined duration (e.g., 8-24 hours), with gentle agitation.[6]
-
Monitor the progress of the reaction by periodically taking samples and analyzing the carbohydrate composition using High-Performance Liquid Chromatography (HPLC).
-
Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 80-90°C for 10-15 minutes).
Purification of Neokestose
Following enzymatic synthesis, the reaction mixture contains neokestose, unreacted sucrose, glucose, fructose, and potentially other fructooligosaccharides. Purification is essential to isolate neokestose for further characterization and application. Gel filtration chromatography is a commonly employed technique for this purpose.[7]
Materials:
-
Crude neokestose syrup
-
Gel filtration column (e.g., Bio-Gel P-2)[7]
-
Deionized water (mobile phase)
-
Fraction collector
-
Refractive index (RI) detector or other suitable carbohydrate detection system
Protocol:
-
Equilibrate the gel filtration column with deionized water at a constant flow rate.
-
Concentrate the crude neokestose syrup to a suitable viscosity.
-
Load a small volume of the concentrated syrup onto the column.[8]
-
Elute the carbohydrates with deionized water at a controlled flow rate (e.g., 0.1 mL/min).[7]
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the elution profile using an RI detector. Neokestose, being a trisaccharide, will elute after any higher molecular weight oligosaccharides and before the monosaccharides (glucose and fructose) and the disaccharide (sucrose).
-
Analyze the collected fractions for neokestose purity using HPLC.
-
Pool the fractions containing pure neokestose and lyophilize or concentrate as required.
Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of carbohydrates, including neokestose. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the isolated compound.
¹H and ¹³C NMR Spectral Data of Neokestose in D₂O:
The following table summarizes the chemical shifts (δ) in ppm for the proton (¹H) and carbon (¹³C) nuclei of neokestose.[9] The assignments are based on 1D and 2D NMR experiments.
| Position | ¹³C (ppm) | ¹H (ppm) |
| Glucose Moiety | ||
| G-1 | 92.5 | 5.42 (d, J=3.8 Hz) |
| G-2 | 72.0 | 3.58 (dd, J=3.8, 10.0 Hz) |
| G-3 | 73.4 | 3.84 (t, J=9.6 Hz) |
| G-4 | 70.2 | 3.48 (t, J=9.6 Hz) |
| G-5 | 71.8 | 3.96 (ddd, J=2.2, 5.0, 10.0 Hz) |
| G-6a | 66.8 | 3.91 (dd, J=2.2, 11.8 Hz) |
| G-6b | 66.8 | 3.79 (dd, J=5.0, 11.8 Hz) |
| Fructose Moiety (linked to Glucose C-6) | ||
| F'-1a | 63.2 | 3.70 (d, J=12.4 Hz) |
| F'-1b | 63.2 | 3.63 (d, J=12.4 Hz) |
| F'-2 | 104.5 | |
| F'-3 | 76.9 | 4.12 (d, J=8.2 Hz) |
| F'-4 | 74.8 | 4.01 (t, J=7.8 Hz) |
| F'-5 | 81.9 | 3.89 (dd, J=5.6, 8.2 Hz) |
| F'-6a | 61.4 | 3.75 (d, J=12.8 Hz) |
| F'-6b | 61.4 | 3.58 (d, J=12.8 Hz) |
| Fructose Moiety (from Sucrose) | ||
| F''-1a | 63.2 | 3.70 (d, J=12.4 Hz) |
| F''-1b | 63.2 | 3.63 (d, J=12.4 Hz) |
| F''-2 | 104.5 | |
| F''-3 | 77.4 | 4.21 (d, J=8.4 Hz) |
| F''-4 | 75.0 | 4.10 (t, J=8.0 Hz) |
| F''-5 | 82.2 | 3.92 (dd, J=5.6, 8.4 Hz) |
| F''-6a | 61.4 | 3.75 (d, J=12.8 Hz) |
| F''-6b | 61.4 | 3.58 (d, J=12.8 Hz) |
Biological Significance and Signaling
Neokestose is recognized as a potent prebiotic, exerting beneficial effects on the host by modulating the composition and activity of the gut microbiota.[10] It is not hydrolyzed by human digestive enzymes in the upper gastrointestinal tract and thus reaches the colon intact, where it is selectively fermented by beneficial bacteria.
Prebiotic Effect on Gut Microbiota:
-
Stimulation of Bifidobacteria and Lactobacilli: Studies have shown that neokestose significantly promotes the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species.[10]
-
Inhibition of Pathogenic Bacteria: The fermentation of neokestose by beneficial bacteria leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate. This lowers the colonic pH, creating an environment that is less favorable for the growth of pathogenic bacteria like Clostridium and Bacteroides.[10]
-
Production of Short-Chain Fatty Acids (SCFAs): SCFAs are key metabolites that have numerous health benefits, including serving as an energy source for colonocytes (butyrate), modulating the immune system, and influencing metabolic processes.
Conclusion
Neokestose stands out as a promising functional carbohydrate with significant potential in various scientific and industrial domains. Its unique chemical structure imparts desirable physicochemical properties and a potent prebiotic activity that can positively influence human health. The detailed methodologies for its synthesis, purification, and characterization provided in this guide offer a solid foundation for further research and development. As our understanding of the intricate relationship between diet, the gut microbiome, and overall health continues to grow, the importance of prebiotics like neokestose is set to expand, paving the way for novel applications in functional foods, therapeutics, and personalized nutrition.
References
- 1. Neokestose | C18H32O16 | CID 14282017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separation and purification of neokestose produced by sucrose biotransformation [spgykj.com]
- 8. Gel-Filtration Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
